Methyl 2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 2-hydroxy-3-nitrobenzoate is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.151. It is a solid substance2 and its structure is approximately planar34.
Synthesis Analysis
The synthesis of Methyl 2-hydroxy-3-nitrobenzoate involves several steps with varying yields. For instance, one method reported yields of 87.5% for step 1, 91.2% for step 2, 79.3% for step 3, and 81.9% for step 4, resulting in an overall yield of 51.8%5. Another method involves the nitration of methyl benzoate, which takes about 1.5 hours6.Molecular Structure Analysis
The molecule is planar with an r.m.s. deviation of 0.0164 Å3. In the crystal, inversion-symmetric dimers are formed as a result of pairs of strong O—H…O and weak C—H…O hydrogen bonds3.Chemical Reactions Analysis
The nitration of methyl benzoate, a process involved in the synthesis of Methyl 2-hydroxy-3-nitrobenzoate, is an example of electrophilic substitution6. The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution6.
Physical And Chemical Properties Analysis
Methyl 2-hydroxy-3-nitrobenzoate has a molecular weight of 197.14 g/mol7. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 57. Its exact mass is 197.03242232 g/mol7. It has a rotatable bond count of 27 and a melting point of 129-132°C2.
Scientific Research Applications
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Chemical Synthesis
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Soil Fertility
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Chemical Synthesis
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Soil Fertility
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Preparation of Iodoarene
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Synthesis of Methyl Indole-4-carboxylate and Other Compounds
- Methyl 2-methyl-3-nitrobenzoate, another similar compound, has been used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids . This suggests that Methyl 2-hydroxy-3-nitrobenzoate could potentially be used in a similar manner.
Safety And Hazards
Methyl 2-hydroxy-3-nitrobenzoate is harmful if swallowed and may cause skin and eye irritation8. It may also cause respiratory irritation8. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak9.
Future Directions
The future directions of Methyl 2-hydroxy-3-nitrobenzoate are not clearly stated in the available resources49. However, it is important to handle this chemical with care and dispose of it properly. It should be stored in a well-ventilated place and kept in a tightly closed container9.
properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-nitrobenzoate | |
CAS RN |
22621-41-6 | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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